2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol
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Overview
Description
2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol is a versatile chemical compound with a molecular formula of C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for various laboratory experiments and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 4-methylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethan-1-ol
- 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethanol
- 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethane
Uniqueness
2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol stands out due to its unique combination of reactivity and stability, making it suitable for a wide range of applications. Its specific structure allows for targeted interactions with biological molecules, enhancing its potential as a research tool and therapeutic agent .
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-[2-[(4-methylcyclohexyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C11H23NO2/c1-10-2-4-11(5-3-10)12-6-8-14-9-7-13/h10-13H,2-9H2,1H3 |
InChI Key |
HBOSYOJPZXKFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCCOCCO |
Origin of Product |
United States |
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